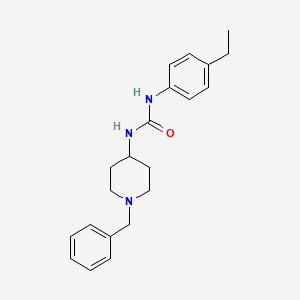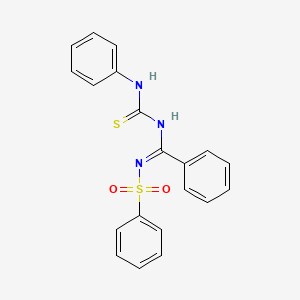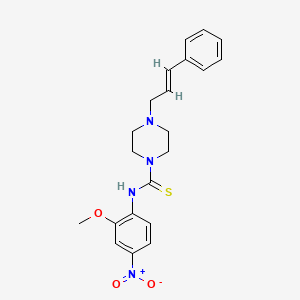
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea, also known as BEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BEU belongs to the class of urea-based compounds and has been found to possess interesting pharmacological properties.
作用机制
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. This compound has been found to bind to the mu-opioid receptor with high affinity, which is responsible for its analgesic properties. This compound has also been found to interact with the delta and kappa opioid receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been found to possess significant analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well characterized. However, this compound has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea. One potential direction is to investigate its potential as a treatment for chronic pain and inflammatory conditions. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in medicinal chemistry. Its pharmacological properties have been well characterized, and it has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties.
合成方法
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea involves the reaction of 1-benzyl-4-piperidone and 4-ethylphenyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.
科学研究应用
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-17-8-10-19(11-9-17)22-21(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLIBFLNBHRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)

![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![(3S*,4S*)-1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5351355.png)

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5351360.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351377.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5351380.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351383.png)
